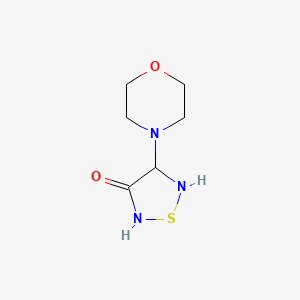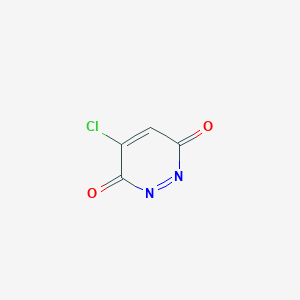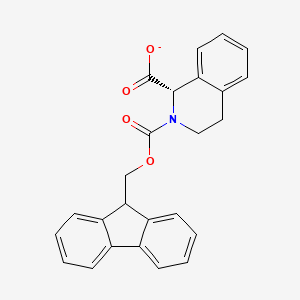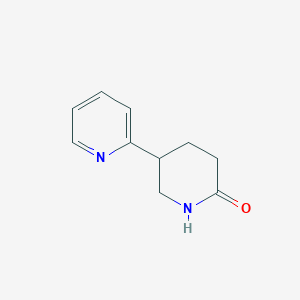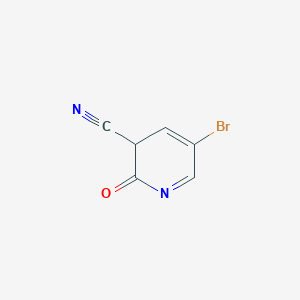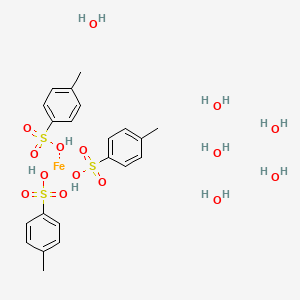
3-Isobutyl-1-methylxanthine; Isobutylmethylxanthine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1H-purine-2,6-dione, 3,9-dihydro-1-methyl-3-(2-methylpropyl)- is a chemical compound belonging to the purine family It is structurally related to xanthine derivatives, which are known for their biological activity and presence in various organisms
Métodos De Preparación
The synthesis of 1H-purine-2,6-dione, 3,9-dihydro-1-methyl-3-(2-methylpropyl)- involves several steps. One common method includes the alkylation of a purine derivative with an appropriate alkyl halide under basic conditions. The reaction typically requires a solvent such as dimethylformamide (DMF) and a base like potassium carbonate (K2CO3). The reaction mixture is heated to facilitate the alkylation process, followed by purification steps such as recrystallization to obtain the desired product .
Análisis De Reacciones Químicas
1H-purine-2,6-dione, 3,9-dihydro-1-methyl-3-(2-methylpropyl)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophilic substitution reactions can occur, where nucleophiles replace specific functional groups in the compound. Common reagents include alkyl halides and nucleophiles like amines or thiols.
The major products formed from these reactions depend on the specific reagents and conditions used .
Aplicaciones Científicas De Investigación
1H-purine-2,6-dione, 3,9-dihydro-1-methyl-3-(2-methylpropyl)- has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of other purine derivatives and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activity, including its effects on enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the treatment of certain diseases or as a component in drug formulations.
Mecanismo De Acción
The mechanism of action of 1H-purine-2,6-dione, 3,9-dihydro-1-methyl-3-(2-methylpropyl)- involves its interaction with specific molecular targets. It can inhibit certain enzymes or bind to receptors, leading to various biological effects. The exact pathways and targets depend on the specific context of its use, such as in medicinal or biological research .
Comparación Con Compuestos Similares
1H-purine-2,6-dione, 3,9-dihydro-1-methyl-3-(2-methylpropyl)- can be compared with other similar compounds, such as:
Xanthine: A purine base found in many organisms, known for its role in the degradation of purine nucleotides.
Theophylline: A xanthine derivative used as a bronchodilator in the treatment of respiratory diseases.
Caffeine: Another xanthine derivative, widely known for its stimulant effects on the central nervous system .
This compound is unique due to its specific structural modifications, which confer distinct chemical and biological properties.
Propiedades
Fórmula molecular |
C10H13N4O2+ |
|---|---|
Peso molecular |
221.24 g/mol |
Nombre IUPAC |
1-methyl-3-(2-methylpropyl)purin-3-ium-2,6-dione |
InChI |
InChI=1S/C10H13N4O2/c1-6(2)4-14-8-7(11-5-12-8)9(15)13(3)10(14)16/h5-6H,4H2,1-3H3/q+1 |
Clave InChI |
XXLJFPCTBCXYJP-UHFFFAOYSA-N |
SMILES canónico |
CC(C)C[N+]1=C2C(=NC=N2)C(=O)N(C1=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



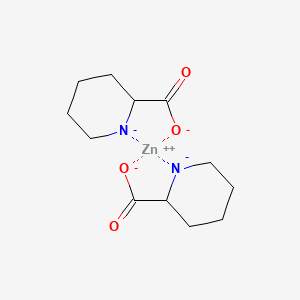
![2-chloro-5-methyl-4aH-pyrrolo[3,2-d]pyrimidin-4-one](/img/structure/B12360463.png)

